molecular formula C10H8N2O2S B13155458 2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid

2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13155458
M. Wt: 220.25 g/mol
InChI Key: AMXVRXWKALMZCA-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both a thiophene ring and a pyrimidine ring. The presence of these two rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. Thiophene derivatives are known for their biological activities, while pyrimidine derivatives are widely studied for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the Gewald reaction, which involves the reaction of a thiophene derivative with a nitrile and a carbonyl compound in the presence of a base . Another method involves the Paal-Knorr synthesis, where a 1,4-diketone reacts with a thiophene derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can bind to nucleic acids, affecting gene expression and protein synthesis . These interactions contribute to the compound’s biological activities and therapeutic potential.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c13-10(14)8-3-4-11-9(12-8)6-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)

InChI Key

AMXVRXWKALMZCA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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